Cas no 1006319-95-4 (3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile)
3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile
- DTXSID901178297
- STK350869
- AKOS000313454
- 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
- BBL040691
- 3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
- 1006319-95-4
- GQB31995
- EN300-230756
- 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-1-propanenitrile
- CS-0266356
- 3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
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- MDL: MFCD08558159
- Inchi: 1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)15-16(9)5-1-4-14/h6-7H,1-3,5H2
- InChI Key: BHBWSZZEIZJTDX-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2CC2)=NN1CCC#N)(F)F
Computed Properties
- Exact Mass: 229.08268182Da
- Monoisotopic Mass: 229.08268182Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6Ų
3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC410372-1g |
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 1g |
£265.00 | 2025-02-21 | ||
| Ambeed | A541786-1g |
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile |
1006319-95-4 | 97% | 1g |
$215.0 | 2024-04-26 | |
| Ambeed | A541786-5g |
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile |
1006319-95-4 | 97% | 5g |
$645.0 | 2024-04-26 | |
| Chemenu | CM483484-1g |
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile |
1006319-95-4 | 97% | 1g |
$213 | 2022-06-14 | |
| Chemenu | CM483484-5g |
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile |
1006319-95-4 | 97% | 5g |
$632 | 2022-06-14 | |
| Enamine | EN300-230756-0.05g |
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-230756-0.1g |
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-230756-0.25g |
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-230756-0.5g |
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-230756-1.0g |
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile |
1006319-95-4 | 95% | 1.0g |
$385.0 | 2024-06-20 |
3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile Suppliers
3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile
Introduction to 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile (CAS No. 1006319-95-4)
3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1006319-95-4, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of a cyclopropyl group and a trifluoromethyl substituent in its molecular structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation.
The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances the metabolic stability and lipophilicity of molecules, thereby improving their bioavailability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. The cyclopropyl ring, on the other hand, introduces steric hindrance that can modulate binding interactions with biological targets, potentially leading to increased selectivity and reduced side effects.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile represents an innovative approach to leveraging these structural motifs for drug discovery. Its unique combination of substituents makes it an intriguing subject for further exploration.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In medicinal chemistry, simpler scaffolds are often used as starting points for designing libraries of compounds that can be screened for biological activity. The structural features of 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile suggest that it could be modified in various ways to explore different biological pathways. For instance, the nitrile group can be hydrolyzed to an amide or carboxylic acid, opening up possibilities for further derivatization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. This has significantly accelerated the drug discovery process. By using molecular modeling techniques, scientists can simulate how 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile interacts with target proteins or enzymes. Such simulations can help identify potential lead compounds that warrant further investigation.
The agrochemical industry has also shown interest in pyrazole derivatives due to their potential as pesticides or herbicides. The structural complexity of 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile makes it a promising candidate for developing novel agrochemicals that are more effective and environmentally friendly. The trifluoromethyl group, in particular, is known to enhance the activity of agrochemicals by improving their binding affinity to biological targets.
In conclusion, 3-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile (CAS No. 1006319-95-4) is a compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or building block for more complex derivatives. As computational methods continue to advance, the ability to predict and optimize the properties of such compounds will only improve, paving the way for new discoveries in drug development.
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